molecular formula C8H17N B097302 (S)-(+)-1-Cyclohexylethylamine CAS No. 17430-98-7

(S)-(+)-1-Cyclohexylethylamine

Cat. No.: B097302
CAS No.: 17430-98-7
M. Wt: 127.23 g/mol
InChI Key: XBWOPGDJMAJJDG-ZETCQYMHSA-N
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Description

(S)-(+)-1-Cyclohexylethylamine is an organic compound characterized by the presence of a cyclohexyl group attached to an ethylamine moiety. This compound is notable for its chirality, existing as a single enantiomer with the (S)-configuration. It is often used in asymmetric synthesis and as a chiral building block in the production of pharmaceuticals and other fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-(+)-1-Cyclohexylethylamine typically involves the reduction of the corresponding ketone, (S)-(+)-1-Cyclohexylethanone, using a suitable reducing agent such as lithium aluminum hydride or sodium borohydride. The reaction is carried out under anhydrous conditions to prevent the decomposition of the reducing agent.

Industrial Production Methods: In an industrial setting, this compound can be produced via catalytic hydrogenation of the corresponding imine or oxime. This method offers the advantage of scalability and cost-effectiveness. The reaction is usually conducted in the presence of a metal catalyst such as palladium on carbon or Raney nickel, under high pressure and temperature conditions.

Chemical Reactions Analysis

Types of Reactions: (S)-(+)-1-Cyclohexylethylamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, ureas, or carbamates.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Reagents such as acyl chlorides, isocyanates, or chloroformates are used under mild to moderate conditions.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of amides, ureas, or carbamates.

Scientific Research Applications

(S)-(+)-1-Cyclohexylethylamine has a wide range of applications in scientific research:

    Chemistry: Used as a chiral auxiliary in asymmetric synthesis and as a ligand in catalytic reactions.

    Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical studies.

    Medicine: Utilized in the development of chiral drugs and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Applied in the production of fine chemicals, agrochemicals, and specialty materials.

Mechanism of Action

The mechanism of action of (S)-(+)-1-Cyclohexylethylamine involves its interaction with various molecular targets, depending on its application. In asymmetric synthesis, it acts as a chiral auxiliary, influencing the stereochemistry of the reaction. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific biochemical outcomes.

Comparison with Similar Compounds

    ®-(-)-1-Cyclohexylethylamine: The enantiomer of (S)-(+)-1-Cyclohexylethylamine, with opposite stereochemistry.

    Cyclohexylamine: Lacks the ethyl group, making it less sterically hindered.

    1-Phenylethylamine: Contains a phenyl group instead of a cyclohexyl group, affecting its reactivity and applications.

Uniqueness: this compound is unique due to its specific (S)-configuration, which imparts distinct stereochemical properties. This makes it particularly valuable in asymmetric synthesis and in the production of chiral pharmaceuticals, where the stereochemistry of the molecule is crucial for its biological activity.

Properties

IUPAC Name

(1S)-1-cyclohexylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-7(9)8-5-3-2-4-6-8/h7-8H,2-6,9H2,1H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBWOPGDJMAJJDG-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1CCCCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17430-98-7
Record name (S)-(+)-1-Cyclohexylethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What unique property of (S)-(+)-1-Cyclohexylethylamine makes it particularly interesting for crystallography studies?

A1: this compound exhibits a remarkable ability to undergo chirality inversion within a crystal lattice solely upon exposure to light. [, ] This phenomenon, observed in crystals of certain cobalt complexes containing this compound, allows researchers to directly observe and study the dynamics of chiral molecules within a solid-state environment. [, , ] This has significant implications for understanding solid-state reactions and developing new methods for chiral synthesis.

Q2: Beyond its role in asymmetric synthesis, what other applications have been explored for this compound?

A3: this compound has been incorporated into the synthesis of novel chiral lead-free semiconductors, specifically (R)/(S)-CHEA4Bi2BrxI10-x crystals and thin films. [] These materials exhibit intriguing optical properties, including tunable circular dichroism and long-lived excitations with optically induced chirality memory. [] This discovery paves the way for potential applications in semiconductor lighting, optical communication, and spintronics.

Q3: Can you elaborate on how the crystal structure influences the photo-induced chirality inversion of this compound in cobalt complexes?

A4: X-ray crystallographic studies have revealed that the shape and size of the reaction cavity surrounding the this compound moiety within the crystal lattice directly influence the chirality inversion process. [, , ] The presence of different solvents or ligands can alter this cavity, leading to variations in the inversion pathway and final enantiomeric ratios. [, ] This underscores the importance of crystal engineering in controlling solid-state reactions.

Q4: Are there any known applications of this compound in the development of antimicrobial agents?

A5: While not directly used as an antimicrobial agent, research has shown that this compound can be a component of plant extracts with antimicrobial properties. For instance, it was identified in extracts from Juglans regia tree bark, which exhibited activity against various human pathogens. [] This finding suggests that further investigation into the potential of this compound or its derivatives in medicinal chemistry might be warranted.

Q5: Has this compound been used in the synthesis of other chiral heterocyclic compounds?

A6: Yes, this compound has been successfully employed in the preparation of chiral 2,3-dihydro-1H-1,3,2-diazaboroles. [] These compounds, featuring a boron atom within a five-membered ring, are of interest for their potential applications in various fields, including catalysis and materials science. The use of this compound allows for the introduction of chirality into these structures, expanding their potential applications in asymmetric synthesis and other areas.

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